molecular formula C17H18ClN3O3 B601370 6-Chloro-6-defluoro Ciprofloxacin CAS No. 93106-58-2

6-Chloro-6-defluoro Ciprofloxacin

Cat. No. B601370
CAS RN: 93106-58-2
M. Wt: 347.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-6-defluoro Ciprofloxacin is a fluoroquinolone antibiotic that is widely used in the treatment of bacterial infections . It is a synthetic derivative of ciprofloxacin, known for its broad-spectrum activity against a wide range of bacterial pathogens .


Synthesis Analysis

The synthesis of 6-Chloro-6-defluoro Ciprofloxacin involves a series of reactions starting with a more affordable starting material . The process has been improved to reduce the number of steps to three high yielding reactions . An additional reduction in cost comes from the development of a continuous flow process with fewer reactors and unit operations .


Molecular Structure Analysis

The molecular formula of 6-Chloro-6-defluoro Ciprofloxacin is C17H18ClN3O3 . It is structurally similar to ciprofloxacin, but with the removal of two fluorine atoms from the molecule .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 347.8 g/mol . It is a white to pale yellow crystalline powder . The compound is soluble in water and most organic solvents . The predicted density is 1.483±0.06 g/cm3 , and the predicted boiling point is 612.0±55.0 °C .

Scientific Research Applications

Degradation and Environmental Impact

  • Degradation by Basidiomycetes: Ciprofloxacin, which includes 6-Chloro-6-defluoro Ciprofloxacin, is degraded by various basidiomycetous fungi, which can reduce its antibacterial activity in different environments such as agricultural soils and animal dung. This finding is significant for understanding how ciprofloxacin behaves in various ecosystems and could inform environmental management strategies (Wetzstein et al., 1999).

Pharmacokinetic Studies

  • PET Studies: Fluorine-18-labeled ciprofloxacin has been developed for positron emission tomography (PET) studies in humans. This advancement allows for detailed pharmacokinetic measurements, providing a deeper understanding of how ciprofloxacin distributes and behaves in the human body (Langer et al., 2003).

Solubility and Bioavailability Enhancement

  • Complexation with Cyclodextrin: Research has shown that the complexation of ciprofloxacin with mono-6-deoxy-6-aminoethylamino-β-cyclodextrin enhances its solubility and bioavailability, which is crucial for its effectiveness in treating bacterial infections. This finding can be pivotal in improving the clinical uses of ciprofloxacin (Choi et al., 2017).

Advanced Oxidation Processes for Degradation

  • UV/Chlorine Process Degradation: Studies on the degradation of ciprofloxacin in UV/chlorine advanced oxidation processes have shown significant efficiency in removing ciprofloxacin from wastewater. This is important for addressing the environmental impact of pharmaceuticals in wastewater (Deng et al., 2019).

Analytical Techniques

  • Development of Analytical Methods: New methods have been developed for the analysis of ciprofloxacin in pharmaceutical formulations, such as thin-layer chromatographic-densitometric analysis. This contributes to ensuring the quality and efficacy of ciprofloxacin-based medications (Nyamweru et al., 2013).

properties

IUPAC Name

6-chloro-1-cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHQUWATYOBFNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-6-defluoro Ciprofloxacin

CAS RN

93106-58-2
Record name 6-Chloro-6-defluoro ciprofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093106582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-CHLORO-6-DEFLUORO CIPROFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXU2HM2W4Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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